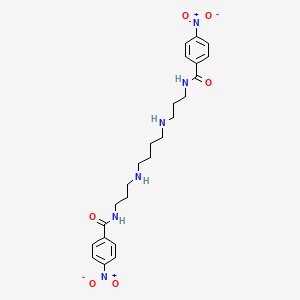
5-Amino-1,2,4-triazin-3(2H)-one
Übersicht
Beschreibung
5-Amino-1,2,4-triazin-3(2H)-one: is a heterocyclic compound that contains a triazine ring with an amino group at the 5-position and a keto group at the 3-position
Wirkmechanismus
Target of Action
6-Azacytosine’s primary target is DNA methyltransferase . DNA methyltransferase is an enzyme that plays a crucial role in the methylation of DNA, a process that is essential for normal development and has been implicated in various key processes including carcinogenesis, gene silencing, and genomic imprinting .
Mode of Action
6-Azacytosine interacts with its targets in two main ways . At low doses, it inhibits DNA methyltransferase, causing hypomethylation of DNA . At high doses, it exhibits direct cytotoxicity to abnormal hematopoietic cells in the bone marrow through its incorporation into DNA and RNA, resulting in cell death .
Biochemical Pathways
6-Azacytosine affects the DNA methylation pathway . By inhibiting DNA methyltransferase, it impairs DNA methylation, which can lead to the reactivation of silenced genes and the induction of cellular differentiation or apoptosis .
Pharmacokinetics
The pharmacokinetics of 6-Azacytosine indicate that it has a significant deceleration of its removal from blood compared to other antimetabolites . This slow removal rate and low metabolic transformation allow for the application of this preparation with greater intervals between injections, which can maintain the therapeutic effects .
Result of Action
The molecular and cellular effects of 6-Azacytosine’s action include the hypomethylation of DNA and the induction of cell death in abnormal hematopoietic cells in the bone marrow . These effects can lead to the reactivation of silenced genes and the induction of cellular differentiation or apoptosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,2,4-triazin-3(2H)-one can be achieved through several methods. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of guanidine with cyanic acid can yield the desired triazine compound. The reaction typically requires an acidic or basic catalyst and is conducted at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-1,2,4-triazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Oxo derivatives of the triazine ring.
Reduction: Hydroxy derivatives of the triazine ring.
Substitution: Alkylated or acylated triazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-1,2,4-triazin-3(2H)-one is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel materials with unique properties.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with specific enzymes, affecting their activity and providing insights into enzyme function.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its ability to interact with biological targets makes it a candidate for the development of therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its stability and reactivity make it suitable for various industrial processes.
Vergleich Mit ähnlichen Verbindungen
1,2,4-Triazine: A parent compound with a similar ring structure but lacking the amino and keto groups.
5-Amino-1,2,4-triazine: Similar to 5-Amino-1,2,4-triazin-3(2H)-one but without the keto group.
3-Hydroxy-1,2,4-triazine: Contains a hydroxyl group instead of an amino group.
Uniqueness: this compound is unique due to the presence of both an amino group and a keto group on the triazine ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for various applications.
Eigenschaften
IUPAC Name |
5-amino-2H-1,2,4-triazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-2-1-5-7-3(8)6-2/h1H,(H3,4,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXNJCYYMRMXNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=O)N=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239274 | |
| Record name | 6-Azacytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-85-1 | |
| Record name | 5-Amino-1,2,4-triazin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Azacytosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 931-85-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132918 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Azacytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1,2,4-triazin-3(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.038 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Is there evidence of 6-azacytosine interacting with specific enzymes involved in nucleic acid metabolism?
A2: Yes, studies have shown that 6-azacytosine can inhibit DNA methyltransferases. [] These enzymes play a crucial role in DNA methylation, an epigenetic modification that regulates gene expression. By inhibiting these enzymes, 6-azacytosine can potentially reactivate silenced genes, which has significant implications for cancer therapy.
Q2: What is the molecular formula and weight of 6-azacytosine?
A2: The molecular formula of 6-azacytosine is C4H4N4O. It has a molecular weight of 124.10 g/mol.
Q3: Are there any notable spectroscopic features of 6-azacytosine?
A4: 6-Azacytosine exhibits characteristic UV absorption spectra, which can be used for its identification and quantification. [] The peak absorption wavelength and molar absorptivity depend on the solvent and pH of the solution.
Q4: How stable is 6-azacytosine under different environmental conditions?
A5: 6-Azacytosine exhibits variable stability depending on the pH and temperature. [] It is more stable in acidic conditions than in alkaline solutions. Elevated temperatures can lead to degradation, so appropriate storage conditions are crucial.
Q5: Are there any known incompatibilities of 6-azacytosine with other materials?
A5: While specific material compatibilities are not extensively discussed in the provided literature, it's essential to avoid contact with strong oxidizing agents and incompatible solvents, which can lead to degradation. Standard laboratory practices for handling potentially reactive chemicals should be followed.
Q6: Does 6-azacytosine exhibit any catalytic activity itself?
A6: 6-Azacytosine is not known to possess intrinsic catalytic properties. Its biological activity primarily stems from its antimetabolite behavior, interfering with enzymatic processes rather than catalyzing reactions directly.
Q7: Have computational methods been employed to study 6-azacytosine?
A8: Yes, computational chemistry plays a significant role in understanding 6-azacytosine's properties and mechanisms. [] Density functional theory (DFT) calculations have been used to investigate its electronic structure, tautomeric forms, and interactions with enzymes. These insights guide the design of novel derivatives with enhanced activity and selectivity. []
Q8: How do structural modifications of 6-azacytosine impact its activity?
A9: Modifications to the 6-azacytosine scaffold, particularly at the N1, C2, and C5 positions, have been explored to modulate its activity and selectivity. [] For example, N1-glycosylation is crucial for its incorporation into nucleic acids. [] Substitutions at the C5 position can influence its interaction with specific enzymes.
Q9: Are there specific examples of how structural changes have been used to improve 6-azacytosine derivatives?
A10: Yes, the development of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine (referred to as compound 1 in []) exemplifies successful SAR-driven optimization. This compound exhibited potent activity against various DNA viruses, highlighting how targeted modifications can significantly enhance antiviral efficacy. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(8S,9S,10R,14S,17S)-17-(2-hydroxyacetyl)-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1214658.png)







![7-bromo-9H-pyrido[3,4-b]indole](/img/structure/B1214671.png)


![(15S,16S,18R)-4-amino-16-hydroxy-16-(hydroxymethyl)-15-methyl-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-3,5-dione](/img/structure/B1214677.png)

